![molecular formula C12H18N6O2S B2527603 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2201510-15-6](/img/structure/B2527603.png)
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Antitumor Activity: Pyrazole derivatives have demonstrated antitumor properties, making them promising candidates for cancer therapy. Researchers explore their effects on tumor cell growth, apoptosis, and angiogenesis inhibition .
b. Anti-Inflammatory Agents: Pyrazoles exhibit anti-inflammatory effects by modulating cytokines and inflammatory pathways. Investigating their potential as anti-inflammatory agents could lead to novel drug development .
c. Antiviral and Antibacterial Agents: The antimicrobial activity of pyrazoles is an area of interest. Researchers study their effects against viruses and bacteria, aiming to develop effective treatments .
d. Nitric Oxide Carriers: Pyrazoles can act as nitric oxide (NO) carriers, which is relevant for cardiovascular health. NO plays a crucial role in vasodilation and blood pressure regulation .
Material Sciences
Pyrazole derivatives find applications in material science due to their unique properties:
a. Ligands for Metallic Complexes: Pyrazoles serve as ligands in the synthesis of metallic complexes. Their coordination chemistry contributes to materials with specific electronic, optical, or catalytic properties .
Computational Chemistry
Molecular simulation studies can further elucidate the behavior of pyrazole derivatives:
a. Antipromastigote Activity: Compound 13, a pyrazole derivative, exhibits potent in vitro antipromastigote activity. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket .
Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Pyrazole derivatives have been known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, pde4 enzymes, and gaba receptors .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives have been involved in various biochemical pathways related to inflammation, pain perception, and neurological signaling .
properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-9-12(10(2)16(3)14-9)21(19,20)17-6-4-11(8-17)18-7-5-13-15-18/h5,7,11H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLKXVLOISCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole |
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